Enantiomeric Configuration & Purity Differentiation: (S)- vs. (R)- vs. Racemate
The (S)-enantiomer (CAS 1228559-23-6) is commercially available at >98% purity with defined stereochemistry (C[@@H] chiral center) . By contrast, the (R)-enantiomer (CAS 110772-45-7) is offered at 95–97% purity across suppliers , while the racemic mixture (CAS 53339-65-4) is supplied predominantly as the hydrochloride salt at 95% purity without stereochemical specification . For applications requiring enantiopure synthons, selection of the (S)-form at 98% purity eliminates the yield loss and purification burden inherent to using racemic or lower-purity enantiomeric inputs.
| Evidence Dimension | Minimum enantiomeric purity specification |
|---|---|
| Target Compound Data | 98% (S)-enantiomer, CAS 1228559-23-6 |
| Comparator Or Baseline | Comparator 1: (R)-enantiomer (CAS 110772-45-7), 95–97% purity. Comparator 2: Racemate hydrochloride (CAS 53339-65-4), 95% purity, undefined stereochemistry |
| Quantified Difference | Δ = +1% to +3% absolute purity advantage; presence of single enantiomer vs. 50:50 mixture |
| Conditions | Vendor specifications: LeYan (S)-enantiomer batch; ChemicalBook listing for (R)-enantiomer; AKSci racemate hydrochloride specification |
Why This Matters
Enantiopure (S)-configuration at 98% purity reduces the effective 'inert load' in stereoselective synthesis by ≥50% compared to racemic starting material, directly improving coupling yields and simplifying chiral HPLC purification.
